![molecular formula C22H24N8O B12105696 1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine](/img/structure/B12105696.png)
1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GNE-955 is a potent pan-Pim kinase inhibitor, which has shown significant promise in the treatment of multiple myeloma and certain types of leukemia. Pim kinases, including Pim1, Pim2, and Pim3, are serine/threonine kinases that play a crucial role in cell survival and proliferation. Overexpression of these kinases is often observed in various cancers, making them attractive targets for therapeutic intervention .
Méthodes De Préparation
The synthesis of GNE-955 involves the use of a 5-azaindazole core. The synthetic route includes the formation of noncanonical hydrogen bonds to the hinge region of the kinase. The optimization of bioavailability and inhibitory potency against all three Pim kinase isoforms was achieved through extensive research and refinement of the lead series . Industrial production methods for GNE-955 are not widely documented, but the compound’s synthesis typically involves standard organic synthesis techniques and purification methods .
Analyse Des Réactions Chimiques
GNE-955 undergoes various chemical reactions, primarily focusing on its interaction with Pim kinases. The compound inhibits the phosphorylation of several key proteins, including BAD, S6, and 4EBP, without affecting their total protein levels . Common reagents and conditions used in these reactions include kinase assays and cellular assays to measure the compound’s inhibitory effects. The major products formed from these reactions are the phosphorylated forms of the target proteins .
Applications De Recherche Scientifique
GNE-955 has been extensively studied for its potential in treating hematologic malignancies such as multiple myeloma and leukemia. The compound exhibits high affinity for Pim1, Pim2, and Pim3 kinases, making it a valuable tool in cancer research . In cellular assays, GNE-955 has shown profound activity in inhibiting the proliferation of cancer cells, with an IC50 value of 0.5 μM . Additionally, GNE-955 has demonstrated excellent in vivo activity, being orally active in rats and exhibiting good pharmacokinetic properties .
Mécanisme D'action
GNE-955 exerts its effects by inhibiting the activity of Pim kinases, which are involved in various cellular processes such as cell survival, proliferation, and apoptosis. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets such as BAD, S6, and 4EBP . This inhibition disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to cell growth inhibition and apoptosis .
Comparaison Avec Des Composés Similaires
GNE-955 is unique in its high affinity and selectivity for all three Pim kinase isoforms. Similar compounds include PIM447 and AZD1208, which also target Pim kinases but may differ in their selectivity and bioavailability profiles . GNE-955’s optimized bioavailability and potent inhibitory activity make it a standout candidate in the field of Pim kinase inhibitors .
Propriétés
Formule moléculaire |
C22H24N8O |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine |
InChI |
InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3 |
Clé InChI |
FPBWUTAWSOLPQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


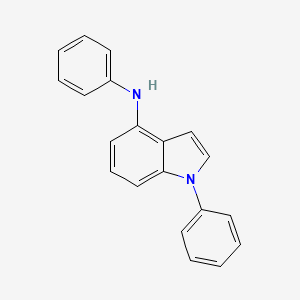

![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)
![3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12105641.png)
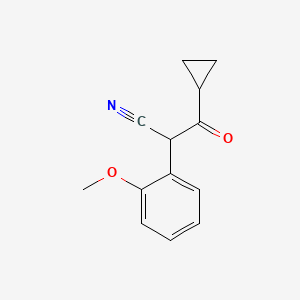
![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B12105656.png)
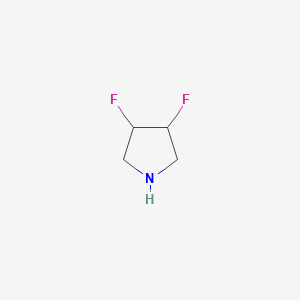
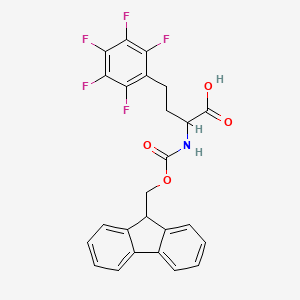
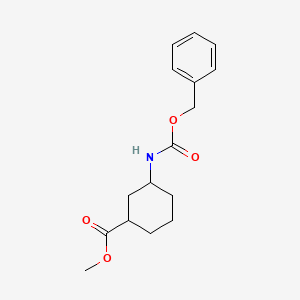
![4-(Hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12105686.png)
![Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one](/img/structure/B12105687.png)


